(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a carboximidoyl cyanide group, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a substituted phenyl isothiocyanate and an α-haloketone. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide include:
- 4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both the chloroanilino and dimethoxyphenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-17-8-3-12(9-18(17)26-2)16-11-27-19(22-16)15(10-21)24-23-14-6-4-13(20)5-7-14/h3-9,11,23H,1-2H3/b24-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODZCKKPIYJAA-BUVRLJJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.